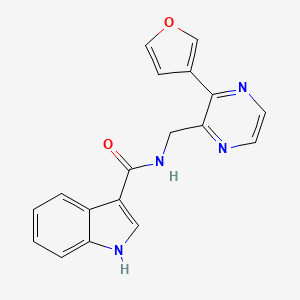

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide” is a chemical compound that is part of the furan derivatives family . Furans are important intermediates for the synthesis of oxygenated natural products . They are among the most important heterocyclic compounds with widespread occurrence in nature .

Synthesis Analysis

The synthesis of polysubstituted furans, which includes “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide”, has been reported . A series of these compounds was synthesized via a multicomponent reaction of 1,3-di (pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This process is a catalyst-free, one-pot synthesis .Molecular Structure Analysis

The molecular structure of “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide” is complex, with multiple rings and functional groups. The furan ring is a planar five-member heterocyclic ring with 4 carbon atoms and 1 oxygen atom . The pyrazin ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis

Multicomponent reactions (MCRs) are used in the synthesis of “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide” and other furan derivatives . These reactions include a series of simultaneous multi bond-forming reactions which enable the construction of structurally diverse compounds .Scientific Research Applications

Anti-Tubercular Agent

This compound has been investigated for its potential as an anti-tubercular agent . Derivatives of the compound have shown significant activity against Mycobacterium tuberculosis H37Ra, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM . These findings suggest that the compound and its derivatives could be developed further as a new class of anti-tuberculosis drugs, which is crucial given the rise of multi-drug resistant strains of TB.

Anti-Cancer Activity

Research into novel chalcones, which include the furan and pyrazinyl groups, has indicated potential against lung carcinoma cell line (A549) . While the exact compound was not tested, the structural similarities suggest that it could also exhibit anti-cancer properties, particularly in targeting lung cancer cells.

Cytotoxicity Evaluation

Evaluating the cytotoxicity of compounds on human cells, such as HEK-293 (human embryonic kidney) cells, is a critical step in drug development . The compound’s derivatives have been found to be non-toxic to these cells, indicating a favorable profile for further development as a medication.

Future Directions

The high therapeutic properties of the furan related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents . Furan drugs have broadened scope in remedying various dispositions in clinical medicines . Therefore, the future directions of “N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide” and other furan derivatives could involve further exploration of their therapeutic properties and potential applications in medicine.

Mechanism of Action

Target of Action

Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .

Mode of Action

Furan derivatives are known to improve pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Biochemical Pathways

Furan derivatives are known to interact with various biochemical pathways due to their broad scope in remedying various dispositions in clinical medicines .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules .

Result of Action

Furan derivatives are known to have broad therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

Action Environment

The non-polar aromatic nature of furan derivatives and the presence of the ether oxygen which adds polarity could potentially influence the compound’s action in different environments .

properties

IUPAC Name |

N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-1H-indole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O2/c23-18(14-9-21-15-4-2-1-3-13(14)15)22-10-16-17(20-7-6-19-16)12-5-8-24-11-12/h1-9,11,21H,10H2,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJYRRKSARESPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)NCC3=NC=CN=C3C4=COC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-1H-indole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2949699.png)

![(E)-3-(2-methoxyphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2949701.png)

![4-Bromo-2-{[(4-ethoxyphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2949702.png)

![(Z)-S-(2-((3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2949705.png)